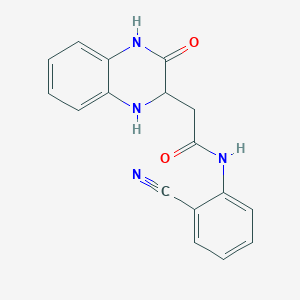

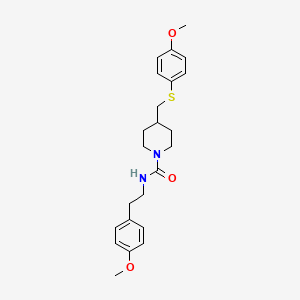

![molecular formula C21H22N4O5S2 B2519736 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941884-73-7](/img/structure/B2519736.png)

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical entity that appears to be related to a class of compounds that involve substituted piperazine moieties. These compounds are of interest due to their potential applications in various fields, including analytical chemistry, electrochemical synthesis, and biological evaluation for antimicrobial activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include cyclo condensation and electrochemical oxidation. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography . Similarly, electrochemical syntheses of new arylthiobenzazoles were carried out by electrochemical oxidation of a related piperazin-1-yl)ethanone compound in the presence of nucleophiles . These methods suggest that the synthesis of the compound might also involve complex reactions that could include electrochemical steps or condensation reactions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common feature in many biologically active molecules. The presence of substituents like the ethylsulfonyl group and the nitrobenzothiazole moiety in the compound indicates that it could have interesting electronic properties and potential reactivity due to the presence of electron-withdrawing groups .

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine rings can be quite diverse. For example, the sulfonate reagent mentioned earlier can be removed after derivatization by acid treatment, indicating that the piperazine moiety can undergo reactions that allow for such cleavage . In electrochemical synthesis, piperazin-1-yl)ethanone compounds participate in Michael addition reactions, suggesting that the compound may also engage in similar nucleophilic addition reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone are not detailed in the provided papers, related compounds exhibit properties that are significant for their applications. For instance, the derivatization reagent has a fluorophore for sensitive detection and a tertiary amino function that can be removed, which could imply that the compound may also have detectable properties useful in analytical chemistry . The electrochemical behavior of similar compounds suggests that the compound may have redox-active properties that could be exploited in synthetic chemistry .

科学的研究の応用

Anti-HIV Applications

One notable application of compounds structurally related to the given chemical involves anti-HIV activities. Derivatives synthesized from related compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activity, showcasing potential as non-nucleoside reverse transcriptase inhibitors in MT-4 cells (Al-Masoudi et al., 2007).

Synthesis and Characterization

The compound's related derivatives have been synthesized and characterized, highlighting the significance of eco-friendly synthesis methods. One study illustrated an efficient, eco-friendly microwave-assisted synthesis of a compound through click cyclocondensation, providing insights into green chemistry applications and the structural characterization of these compounds (Said et al., 2020).

Electrochemical Synthesis

Electrochemical synthesis based on the oxidation of related compounds has been explored, showcasing the synthesis of new arylthiobenzazoles. This research provides valuable insights into the electrochemical behavior of these compounds and their potential applications in various chemical synthesis processes (Amani & Nematollahi, 2012).

Antimicrobial Activity

Several derivatives structurally similar to the given compound have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential of these compounds to act against various bacteria and fungi, contributing to the field of antimicrobial drug development (Patel et al., 2011).

Anti-Inflammatory and Antiproliferative Activities

Compounds with structural similarities have been studied for their anti-inflammatory and antiproliferative activities. These studies provide insights into the therapeutic potential of these compounds, paving the way for the development of new drugs for treating various inflammatory conditions and cancers (Ahmed et al., 2017).

特性

IUPAC Name |

2-(4-ethylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-2-32(29,30)17-6-3-15(4-7-17)13-20(26)23-9-11-24(12-10-23)21-22-18-8-5-16(25(27)28)14-19(18)31-21/h3-8,14H,2,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFGQFIAOHFEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

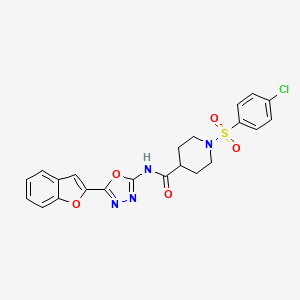

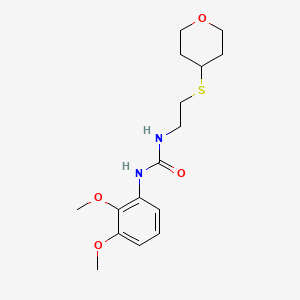

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

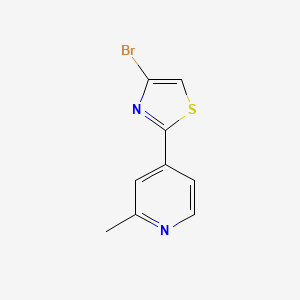

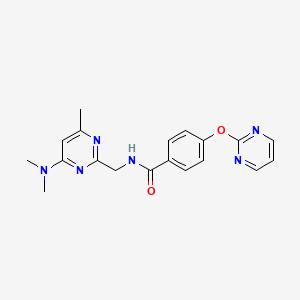

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)

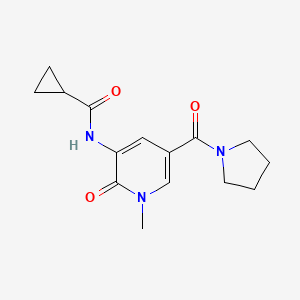

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)